molecular formula C18H23N3O2S2 B6528488 N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2,2-dimethylpropanamide CAS No. 946211-52-5

N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2,2-dimethylpropanamide

Cat. No.: B6528488
CAS No.: 946211-52-5
M. Wt: 377.5 g/mol
InChI Key: DDNVWRYGNZTMMZ-UHFFFAOYSA-N
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Description

N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2,2-dimethylpropanamide (CAS 1049211-28-0, C₂₁H₂₇N₃O₂S₂) is a thiazole-based compound characterized by:

  • A 4-phenyl-substituted thiazole core, contributing to aromatic interactions and structural rigidity.
  • A 2-[(ethylcarbamoyl)methyl]sulfanyl group at position 2, introducing hydrogen-bonding capacity via the carbamoyl moiety.
  • A 2,2-dimethylpropanamide (pivaloyl) group at position 5, enhancing metabolic stability due to steric hindrance against hydrolysis .

This compound is hypothesized to exhibit pharmacological activity through kinase inhibition or enzyme modulation, though its exact biological targets remain under investigation.

Properties

IUPAC Name

N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-5-19-13(22)11-24-17-20-14(12-9-7-6-8-10-12)15(25-17)21-16(23)18(2,3)4/h6-10H,5,11H2,1-4H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNVWRYGNZTMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC(=C(S1)NC(=O)C(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Thiazole Modifications

Compound Name Thiazole Substituents Key Functional Groups Molecular Weight Reference
Target Compound 4-phenyl, 2-sulfanyl-ethylcarbamoylmethyl, 5-pivaloyl Ethylcarbamoyl, pivaloyl 417.59
2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]-N,N-dimethylpropanamide 4-methyl, 2-amino, 5-dimethylpropanamide Amino, dimethylamide Not specified
2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(naphthalen-1-yl)prop-2-enamide 4-phenyl, 2-morpholine, 5-enamide Morpholine, cyano, naphthylamide 466.57
GW501516 4-(4-trifluoromethylphenyl), 2-methylsulfanylphenoxy Trifluoromethylphenyl, methylsulfanyl 453.45

Key Observations :

  • Phenyl vs. Methyl/Amino Substituents: The 4-phenyl group in the target compound (vs.
  • Sulfanyl Linkages : The ethylcarbamoylmethyl sulfanyl group in the target offers hydrogen-bonding capacity, contrasting with morpholine (electron-rich) in or trifluoromethylphenyl (electron-withdrawing) in .
  • Amide Variations : The pivaloyl group in the target resists enzymatic hydrolysis better than dimethylamide () or naphthylamide () .

Comparison :

  • The target’s synthesis likely shares steps with , such as amide bond formation using coupling agents (HATU) and purification via HPLC.
  • Unlike GW501516 (), the absence of fluorinated groups simplifies synthesis but may reduce metabolic stability.

Pharmacological and Physicochemical Properties

Property Target Compound 2-cyano-3-[...]naphthylamide () GW501516 ()
Molecular Weight 417.59 466.57 453.45
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high due to naphthyl) ~4.0 (CF₃ enhances lipophilicity)
Metabolic Stability High (pivaloyl group) Moderate (enamide hydrolysis risk) High (CF₃ stabilizes)
Hydrogen-Bond Donors 2 (ethylcarbamoyl NH) 1 (amide NH) 1 (phenolic OH)

Functional Implications :

  • Lower molecular weight (417 vs. 466 in ) may enhance bioavailability and reduce off-target effects.

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